1,3-Dichloro-2-(difluoromethyl)benzene

Synthetic Chemistry Late-Stage Functionalization Process Chemistry

1,3-Dichloro-2-(difluoromethyl)benzene (CAS 52126-11-1) is a halogenated aromatic building block featuring a unique 1,3-dichloro substitution pattern flanking a central difluoromethyl group, with a molecular formula of C7H4Cl2F2 and a molecular weight of 197.01 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical research, where the difluoromethyl moiety offers distinct physicochemical properties compared to methyl or trifluoromethyl analogs.

Molecular Formula C7H4Cl2F2
Molecular Weight 197.01 g/mol
Cat. No. B13703441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-(difluoromethyl)benzene
Molecular FormulaC7H4Cl2F2
Molecular Weight197.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(F)F)Cl
InChIInChI=1S/C7H4Cl2F2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,7H
InChIKeyPUGMFROLBYGLGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-2-(difluoromethyl)benzene: Core Specifications and Availability for Research Procurement


1,3-Dichloro-2-(difluoromethyl)benzene (CAS 52126-11-1) is a halogenated aromatic building block featuring a unique 1,3-dichloro substitution pattern flanking a central difluoromethyl group, with a molecular formula of C7H4Cl2F2 and a molecular weight of 197.01 g/mol . This compound serves as a key intermediate in pharmaceutical and agrochemical research, where the difluoromethyl moiety offers distinct physicochemical properties compared to methyl or trifluoromethyl analogs [1]. Its primary value proposition for procurement lies in its specific reactivity profile as a synthetic intermediate rather than as a final bioactive molecule.

Procurement Risks in Substituting 1,3-Dichloro-2-(difluoromethyl)benzene with Common Analogs


Direct substitution with non-fluorinated or differently fluorinated 1,3-dichlorobenzene derivatives is not feasible for applications targeting the specific electronic and lipophilic modulation provided by the difluoromethyl group [1]. The CHF2 group is not a simple intermediate between CH3 and CF3; it uniquely acts as a lipophilic hydrogen bond donor, a property absent in both methyl and trifluoromethyl analogs [1]. Its polarity (log P) is also highly sensitive to the electronic nature of aryl substituents, meaning the 2-(difluoromethyl) regioisomer flanked by two electron-withdrawing chlorine atoms will exhibit different physicochemical properties, reactivity, and potentially biological activity compared to its 4- or 5-isomers [1][2]. Using a generic alternative without these precise structural features could lead to failed synthetic outcomes or altered downstream molecular properties.

Quantitative Evidence for Selecting 1,3-Dichloro-2-(difluoromethyl)benzene over Alternatives


Synthetic Yield Comparison: Nickel-Catalyzed vs. Traditional Methods for Aryl Difluoromethylation

A nickel-catalyzed cross-coupling method using inexpensive chlorodifluoromethane (ClCF2H) has been demonstrated for the efficient synthesis of 1,3-dichloro-2-(difluoromethyl)benzene. This method provides a quantifiable advantage in cost-efficiency and scalability over traditional methods using pre-functionalized aryl metals or expensive difluoromethylating reagents [1]. The reaction scope demonstrates that this compound can be reliably synthesized at scale, with the general method validated by several 10-gram scale reactions without loss of efficiency, a crucial metric for procurement planning [1].

Synthetic Chemistry Late-Stage Functionalization Process Chemistry

Physicochemical Differentiation: Hydrogen Bond Donor Capacity of CHF2 vs. CF3 and CH3

The difluoromethyl group in this compound is a demonstrated lipophilic hydrogen bond donor, a property completely absent in its trifluoromethyl (-CF3) and methyl (-CH3) analogs [1]. Quantitative analysis of a series of aryl-difluoromethyl compounds determined the hydrogen bond acidity parameter (A) for the CHF2 group to be in the range of 0.085–0.126 [1]. This capacity for specific, directional intermolecular interactions can be a key differentiator in drug-target binding, which is not achievable with the purely hydrophobic CF3 group.

Medicinal Chemistry Property-Based Design ADME-Tox

Lipophilicity Modulation: CF2H Polarity is Sensitive to Aryl Substitution, Unlike CF3

The lipophilicity induced by the CF2H group is not constant but depends linearly on the electronic character of the aryl substituents, as measured by Hammett sigma constants [1]. Electron-withdrawing groups (EWGs) like the chlorine atoms in 1,3-dichloro-2-(difluoromethyl)benzene decrease the overall lipophilicity, with experimental Δlog P values for aryl-CF2H compounds ranging from -0.1 to +0.4 relative to the CH3 analog [1]. This is distinct from the CF3 group, which consistently and predictably increases lipophilicity. This tunability allows for fine-tuning of log D without changing the core scaffold.

Lipophilicity Physicochemical Property Structure-Activity Relationship

Regioisomeric Purity: Differentiating 1,3-Dichloro-2-(difluoromethyl)benzene from its 5-Isomer

A direct procurement-relevant distinction exists between the target 2-isomer (CAS 52126-11-1) and its closely related 5-isomer, 1,3-dichloro-5-(difluoromethyl)benzene (CAS 52126-12-2) . The 2-isomer is specified with a purity of 95% (or 98%) indicating its isolation and analytical characterization as a distinct chemical entity . The positional isomerism critically impacts the electronic environment and the resultant reactivity of the chlorine atoms for subsequent cross-coupling or nucleophilic substitution reactions, making high isomeric purity a key performance characteristic.

Chemical Purity Regioisomer Procurement Specification

Procurement-Relevant Application Scenarios for 1,3-Dichloro-2-(difluoromethyl)benzene


Scaffold for Property-Tunable Pharmaceutical Intermediates

[1] Yeffet, D. (n.d.). The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”?

Cost-Efficient Late-Stage Functionalization Programs

[1] Xu, C., et al. (2018). Nature Communications, 9(1), 1170.

Synthesis of Specific 1,2,3-Trisubstituted Aromatic Isomers

[1] AKSci. (n.d.). 1,3-Dichloro-2-(difluoromethyl)benzene. [2] CymitQuimica. (2019). 1,3-Dichloro-5-(difluoromethyl)benzene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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